molecular formula C12H10Cl2O2 B2791644 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one CAS No. 147054-01-1

6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one

Cat. No. B2791644
CAS RN: 147054-01-1
M. Wt: 257.11
InChI Key: FEPJUWJEMJYJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one, also known as Coumarin 151, is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, it has been shown to have anticoagulant and antiplatelet effects by inhibiting the activity of platelet aggregation and thrombin formation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various scientific research fields. However, there are also some limitations to its use. For example, the compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one. One potential direction is to investigate its potential as an anti-cancer agent. Another potential direction is to further investigate its mechanism of action and identify its molecular targets in the body. Additionally, it may be useful to investigate its potential as an anti-inflammatory and antiplatelet agent in animal models. Finally, it may be useful to investigate its potential as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one can be achieved through several methods. One of the most common methods involves the reaction of 5,7-dimethylchromone with chloromethyl chloride and aluminum chloride in the presence of a solvent such as dichloromethane. The reaction mixture is then refluxed at a temperature of 50-60°C for several hours. The resulting product is then purified through crystallization or column chromatography.

Scientific Research Applications

6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In biochemistry, it has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been investigated for its potential as an anticoagulant and antiplatelet agent.

properties

IUPAC Name

6-chloro-4-(chloromethyl)-5,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O2/c1-6-3-9-11(7(2)12(6)14)8(5-13)4-10(15)16-9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPJUWJEMJYJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.